2-Fluoropyridine-4-sulfonyl chloride
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Overview
Description
2-Fluoropyridine-4-sulfonyl chloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, including reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the aromatic ring imparts strong electron-withdrawing effects, making these compounds valuable in various chemical and biological applications .
Mechanism of Action
Fluorinated pyridines are a class of compounds that have been of interest due to their interesting and unusual physical, chemical, and biological properties . The presence of the strong electron-withdrawing substituent(s) in the aromatic ring gives fluoropyridines reduced basicity and they are usually less reactive than their chlorinated and brominated analogues . They have been used in the synthesis of various compounds, including some herbicides and insecticides .
The synthesis of fluorinated pyridines often involves reactions such as the Umemoto reaction and the Balts-Schiemann reaction . For example, 4-Fluoropyridinone, a type of fluorinated pyridine, has been synthesized by the Balts-Schiemann reaction from 2-chloro-4-fluoropyridine .
In terms of pharmacokinetics, the properties of fluorinated pyridines would depend on the specific compound and its structure. Generally, the introduction of fluorine atoms into lead structures is a common chemical modification in the search for new pharmaceuticals and agricultural products with improved physical, biological, and environmental properties .
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. This would also depend on the specific compound and its structure. For fluorinated pyridines, their stability and reactivity can be influenced by factors such as temperature and the presence of other reactants .
Preparation Methods
The synthesis of 2-Fluoropyridine-4-sulfonyl chloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-chloro-4-fluoropyridine with sulfonyl chloride reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve high yields and purity . Industrial production methods may involve large-scale reactions in specialized reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
2-Fluoropyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoropyridine-4-sulfonyl chloride has several scientific research applications:
Comparison with Similar Compounds
2-Fluoropyridine-4-sulfonyl chloride can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoropyridine: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in certain reactions.
4-Fluoropyridine: Another fluorinated pyridine with different reactivity and applications.
2,6-Difluoropyridine: Contains two fluorine atoms, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the fluorine atom and the sulfonyl chloride group, which imparts distinct reactivity and applications .
Properties
IUPAC Name |
2-fluoropyridine-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-11(9,10)4-1-2-8-5(7)3-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSAXAXDIQUFEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2200293-23-6 |
Source
|
Record name | 2-fluoropyridine-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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